benzo[d]thiazol-6-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
Description
Benzo[d]thiazol-6-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a heterocyclic compound featuring a thieno[3,2-c]pyridine core fused with a benzo[d]thiazole moiety. The thienopyridine scaffold is pharmacologically significant, as seen in antiplatelet agents like clopidogrel and prasugrel, which inhibit the P2Y12 adenosine diphosphate receptor . This structural combination positions the compound as a candidate for cardiovascular or neurological therapeutics, though its exact biological profile remains under investigation.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-14-6-10-7-18(4-3-12(10)21-14)15(19)9-1-2-11-13(5-9)20-8-17-11/h1-2,5-6,8H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJJOCILRWGCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazol-6-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the thienopyridine core, followed by the introduction of the benzothiazole moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that combines elements from thiazole and thieno[3,2-c]pyridine moieties. The synthesis of this compound typically involves multi-step chemical reactions that may include cyclization and acylation processes. The synthetic routes often yield derivatives with varying biological activities.
Antimicrobial Properties
Research indicates that compounds related to benzo[d]thiazol-6-yl derivatives exhibit significant antimicrobial activity against a range of microorganisms. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth .
Anticancer Activity
Several studies have reported the anticancer potential of thieno[3,2-c]pyridine derivatives. These compounds have been identified as potent apoptosis inducers in various cancer cell lines. For instance, one study highlighted the efficacy of related compounds in inducing apoptosis through inhibition of tubulin polymerization, with effective concentrations as low as 0.004 µM in T47D human breast cancer cells .
Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of specific enzymes like CDC7 kinase. This enzyme is crucial for cell cycle regulation, making it a target for cancer therapy. The inhibition of CDC7 can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Tested against E. coli and S. aureus, showing significant inhibition at low concentrations. |
| Study 2 | Anticancer Potential | Compounds induced apoptosis in breast cancer cells with EC50 values ranging from 0.004 to 0.008 µM. |
| Study 3 | Enzyme Inhibition | Demonstrated potent inhibition of CDC7 kinase leading to cell cycle arrest in cancer models. |
Applications in Drug Development
The unique properties of benzo[d]thiazol-6-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone make it a candidate for further development into therapeutic agents targeting infectious diseases and cancer. The ongoing research aims to optimize its pharmacological profile while minimizing potential side effects.
Mechanism of Action
The mechanism of action of benzo[d]thiazol-6-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
Comparison with Benzo[d]oxazole Derivatives
A European patent describes (4-benzo[d]oxazol-2-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone derivatives as stabilizers for mutant phenylalanine hydroxylase (PAH) in phenylketonuria treatment . The target compound’s thiazole may improve membrane permeability compared to oxazole analogues .
Comparison with Thiophene-Based Methanones
describes methanone derivatives with thiophene and pyrazole substituents (e.g., compounds 7a–b). The target compound’s benzo[d]thiazole provides aromatic bulk, likely enhancing receptor binding compared to smaller thiophene rings. Additionally, the chloro substituent may reduce metabolic degradation relative to amino/hydroxy groups in 7a–b .
Research Findings and Implications
Crystallographic Insights
The crystal structure of 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone (a precursor to thienopyridine drugs) reveals planar geometry at the methanone carbonyl, facilitating hydrogen bonding with biological targets .
Biological Activity
Benzo[d]thiazol-6-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound features a complex structure combining a benzothiazole moiety with a thienopyridine derivative. The synthesis typically involves the reaction of 2-amino-benzothiazole with chloroacetyl chloride, leading to the formation of the desired product through acylation processes.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Several studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds with structural similarities have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. In vitro assays revealed that these compounds can effectively inhibit tumor cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting monoamine oxidase (MAO) and acetylcholinesterase (AChE), both of which are critical targets in neurodegenerative disease treatment. The IC50 values for related compounds indicate strong inhibitory effects, suggesting that the compound could be a lead candidate for further development .
Case Study 1: Antimicrobial Testing
In a controlled study, the antimicrobial efficacy of the compound was tested against a panel of pathogens. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .
Case Study 2: Anticancer Evaluation
A recent study focused on the anticancer effects of benzothiazole derivatives in human breast cancer cell lines. The results showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours, indicating potent anticancer properties .
Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for benzo[d]thiazol-6-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone?
- Methodological Answer : The compound is synthesized via condensation reactions. For example, refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF for 4 hours, followed by TLC monitoring and crystallization from ethanol. Yield optimization requires precise stoichiometric ratios and inert atmospheric conditions to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer : Multimodal analysis is recommended:
- NMR : Use H and C NMR in deuterated DMSO to confirm aromatic protons and heterocyclic carbons.
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O) and thiazole (C-S) stretches at ~1650 cm and ~650 cm, respectively .
Q. How should researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer : Conduct solubility screens in DMSO, ethanol, and aqueous buffers (pH 4–9) at 25°C and 37°C. Stability is evaluated via HPLC over 24–72 hours under light-protected and oxidative (HO) conditions. Data inconsistencies across studies can arise from solvent purity or temperature fluctuations, necessitating controlled replicates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Perform meta-analysis of dose-response curves across studies, adjusting for assay variability (e.g., cell line differences, incubation times). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) and apply statistical frameworks like ANOVA with post-hoc Tukey tests to isolate confounding variables .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions with biological targets (e.g., kinases). Prioritize derivatives with ΔG < -8 kcal/mol and low RMSD values (<2 Å). Validate predictions via MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicological impacts?
- Methodological Answer : Adapt the INCHEMBIOL framework:
- Abiotic Stability : Test hydrolysis rates at pH 3–9 and photodegradation under UV light (λ = 254 nm).
- Biotic Transformation : Use soil microcosms with LC-MS/MS to track metabolite formation.
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48-hour EC) and algal growth inhibition (72-hour Chl-a measurements) .
Q. How to optimize purification of structurally similar by-products during synthesis?
- Methodological Answer : Implement preparative HPLC with a C18 column and gradient elution (10–90% acetonitrile in 0.1% formic acid). For persistent impurities, use recrystallization in mixed solvents (e.g., ethyl acetate/hexane) or chiral stationary phases if stereoisomers are present .
Data Analysis & Theoretical Frameworks
Q. What statistical methods address variability in antioxidant activity assays?
- Methodological Answer : Normalize data to Trolox equivalents (for DPPH/ABTS assays) and apply multivariate regression to control for phenolic content (Folin-Ciocalteu method). Use bootstrapping to estimate confidence intervals for EC values .
Q. How to integrate this compound into a broader mechanistic theory of kinase inhibition?
- Methodological Answer : Link experimental IC data to structure-activity relationship (SAR) models. Use QSAR descriptors (e.g., logP, polar surface area) to predict binding affinities and cross-validate with kinase profiling panels (e.g., DiscoverX Eurofins) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
